

# Application Notes: Intraperitoneal Administration of FerroLOXIN-1 (25 mg/kg) in Mice

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## Compound of Interest

Compound Name: *FerroLOXIN-1*

Cat. No.: *B15576028*

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## Introduction

**FerroLOXIN-1** is a novel, potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis or necrosis, ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS).[1][3] **FerroLOXIN-1** exerts its protective effect by selectively targeting and inhibiting the 15-lipoxygenase (15LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[4][5] This complex is a key driver in the generation of pro-ferroptotic lipid signals, specifically hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE).[6] By preventing the formation of these signals, **FerroLOXIN-1** effectively suppresses ferroptotic cell death.[4][7]

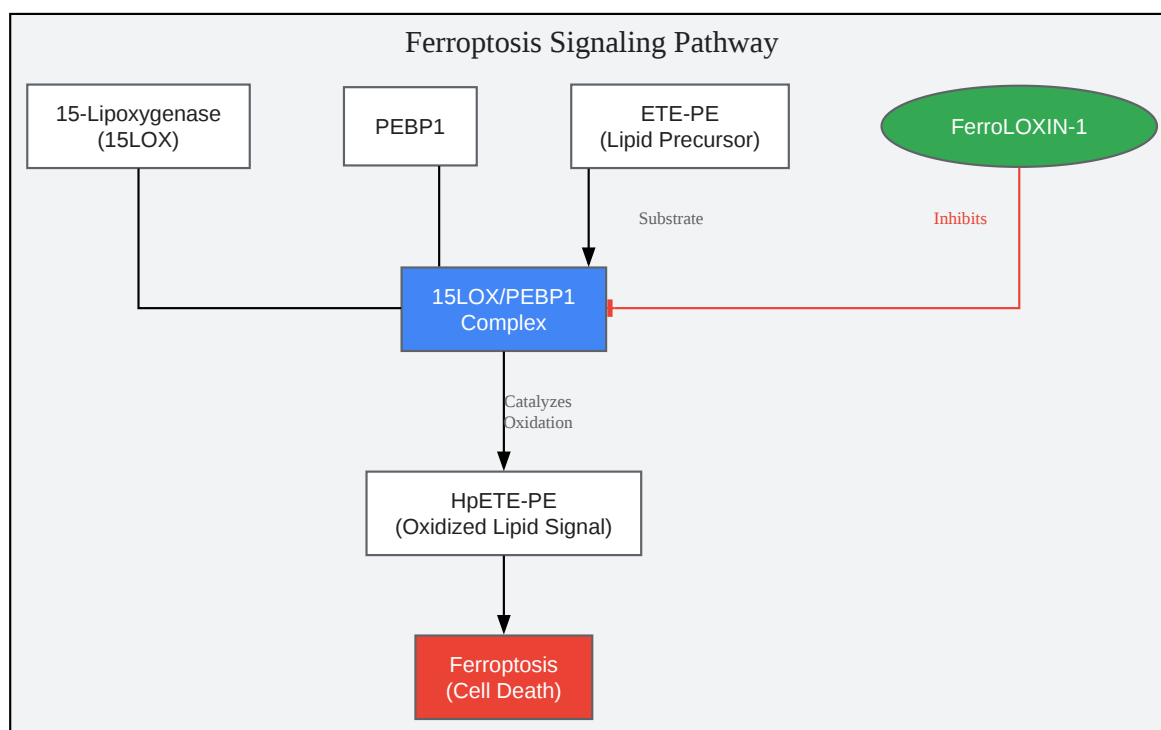
These application notes provide a comprehensive overview of the in vivo use of **FerroLOXIN-1** administered intraperitoneally (IP) at a dose of 25 mg/kg in mouse models, with a specific focus on its application in mitigating acute radiation syndrome.

## Mechanism of Action

Ferroptosis is initiated when the enzyme 15LOX-2 combines with the structural protein PEBP1.[7] This complex then oxidizes lipids within the cell membrane, triggering a cascade that leads to cell death.[7] **FerroLOXIN-1** is designed to fit into an empty "pocket" in the structure of the 15LOX-2/PEBP1 complex, thereby blocking its enzymatic activity and preventing the downstream lipid peroxidation that executes ferroptosis.[5][7] This targeted action allows

**FerroLOXIN-1** to inhibit ferroptosis without affecting other cell death pathways like apoptosis.

[7]



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**Figure 1:** Mechanism of **FerroLOXIN-1** Inhibition of Ferroptosis.

## Quantitative Data Summary

**FerroLOXIN-1** has demonstrated significant efficacy and a favorable pharmacokinetic profile in murine models.

Table 1: Pharmacokinetic Profile of **FerroLOXIN-1** in Mice[4]

Parameter	Value	Unit
Dose	25	mg/kg (IP)
Half-life ( $t_{1/2}$ )	12.1	hours
Clearance (Cl)	17.7	mL/min/kg

Data obtained following a single intraperitoneal injection in C57BL/6NTac mice. The compound exhibited high exposure levels and a long terminal half-life.[4]

Table 2: In Vivo Efficacy in Total Body Irradiation (TBI) Model[4][7]

Treatment Group	Dose (mg/kg)	Survival Rate (Day 19)
TBI Control	Vehicle	0%
TBI + FerroLOXIN-1	25	75%

Treatment with **FerroLOXIN-1** was administered 24 hours after Total Body Irradiation (TBI).[4] The study demonstrated a significant survival benefit.

Table 3: Effect on Pro-Ferroptotic Lipids (HpETE-PE) Post-TBI[4]

Tissue	Time Point	Observation
Ileum	Day 2 & 5	Significantly increased HpETE-PE levels post-TBI, which were mitigated by FerroLOXIN-1 treatment.
Bone Marrow	Day 2 & 5	Significantly increased HpETE-PE levels post-TBI, which were mitigated by FerroLOXIN-1 treatment.

**FerroLOXIN-1** treatment reduces the accumulation of the pro-ferroptotic signal HpETE-PE in radiosensitive tissues following TBI.[4]

## Experimental Protocols

### Protocol 1: Preparation and Intraperitoneal (IP) Injection of **FerroLOXIN-1**

This protocol details the preparation and administration of a 25 mg/kg dose of **FerroLOXIN-1** to mice.

#### Materials:

- **FerroLOXIN-1** powder
- Sterile vehicle solution (e.g., Phosphate-Buffered Saline (PBS), or a solution containing DMSO and/or PEG as required for solubility)
- Sterile 1 mL syringes
- Sterile needles (26-gauge or similar)[8]
- Analytical balance
- Vortex mixer
- Appropriate personal protective equipment (PPE)

#### Procedure:

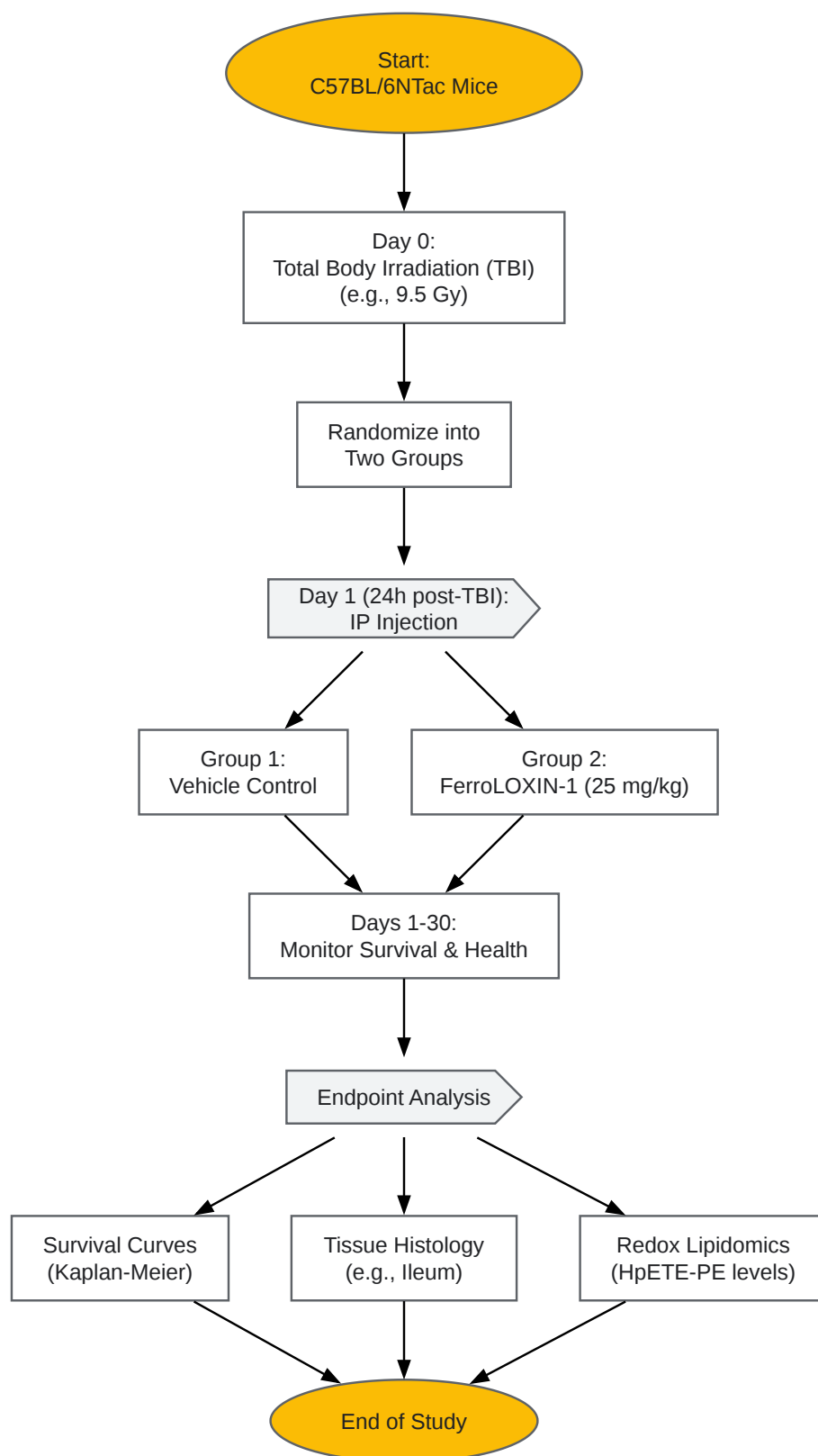
- Animal Handling: All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
- Dosage Calculation:
  - Weigh the mouse to determine its exact body weight in kilograms (kg).
  - Calculate the required mass of **FerroLOXIN-1**:  $\text{Mass (mg)} = \text{Body Weight (kg)} \times 25 \text{ mg/kg}$
- Reagent Preparation:
  - Based on the solubility characteristics of **FerroLOXIN-1**, prepare a stock solution in a suitable sterile vehicle. If using a co-solvent system like DMSO, ensure the final

concentration in the injection volume is non-toxic to the animal.

- Vortex thoroughly to ensure the compound is fully dissolved.
- Calculate the injection volume. A typical IP injection volume for a mouse is 100-200  $\mu\text{L}$ , or up to 10 mL/kg. Ensure the final concentration of the prepared solution allows for this volume.
- Injection Procedure:
  - Properly restrain the mouse.
  - Draw the calculated volume of the **FerroLOXIN-1** solution into a sterile 1 mL syringe fitted with a 26-gauge needle.
  - Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  - Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
  - Gently aspirate to ensure the needle has not entered a blood vessel or organ.
  - Slowly inject the solution.
  - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

#### Protocol 2: Efficacy Study in a Total Body Irradiation (TBI) Mouse Model

This protocol, based on published research<sup>[4]</sup>, outlines a study to assess the efficacy of **FerroLOXIN-1** in mitigating TBI-induced lethality.



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**Figure 2:** Workflow for TBI Efficacy Study in Mice.

#### Procedure:

- Animal Model: Use C57BL/6NTac mice.[\[4\]](#)
- Irradiation: On Day 0, subject the mice to a lethal dose of total body irradiation (e.g., 9.5 Gy for females, 9.0 Gy for males, as males can be more radiosensitive).[\[4\]](#)
- Treatment Groups: Randomly assign mice to two groups:
  - Control Group: Receives an IP injection of the vehicle solution.
  - Treatment Group: Receives an IP injection of **FerroLOXIN-1** at 25 mg/kg.
- Administration: 24 hours after TBI, administer the respective treatments via IP injection as described in Protocol 1.[\[4\]](#)
- Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.[\[4\]](#)
- Endpoint Analysis:
  - Survival: Record daily survival and generate Kaplan-Meier survival curves.
  - Histology: At selected time points (e.g., Day 5), euthanize a subset of animals and collect tissues like the ileum for histological analysis to assess epithelial integrity.[\[4\]](#)
  - Lipidomics: Collect tissues such as the ileum and bone marrow to quantify levels of pro-ferroptotic lipids (HpETE-PE) via LC-MS analysis.[\[4\]](#)

#### Protocol 3: Pharmacokinetic (PK) Study

This protocol describes the steps to determine the pharmacokinetic parameters of **FerroLOXIN-1** in mice.[\[4\]](#)



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**Figure 3:** Workflow for a Pharmacokinetic Study.

Procedure:

- Animal Dosing: Administer a single 25 mg/kg IP dose of **FerroLOXIN-1** to a cohort of mice. [4]
- Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of mice at each point. Tissues of interest (e.g., intestine) can also be collected.[4]
- Sample Processing: Process blood to separate plasma. Homogenize tissue samples. Store all samples at -80°C until analysis.
- Bioanalysis: Develop and validate a sensitive analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of **FerroLOXIN-1** in plasma and tissue homogenates.
- Data Analysis:
  - Plot the plasma concentration of **FerroLOXIN-1** versus time.
  - Use pharmacokinetic software (non-compartmental analysis) to calculate key parameters, including half-life ( $t_{1/2}$ ), clearance (Cl), volume of distribution (Vd), and area under the curve (AUC).[9][10]

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